molecular formula C12H6N2Na2O2 B12825990 Sodium phenazine-1,6-bis(olate)

Sodium phenazine-1,6-bis(olate)

Cat. No.: B12825990
M. Wt: 256.17 g/mol
InChI Key: KJORTKGSMZXZJV-UHFFFAOYSA-L
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Description

Sodium phenazine-1,6-bis(olate) is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including sodium phenazine-1,6-bis(olate), typically involves the condensation of 1,2-diaminobenzenes with appropriate reagents. One common method is the oxidative cyclization of 1,2-diaminobenzene . The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite or potassium permanganate.

Industrial Production Methods: Industrial production of phenazine derivatives can involve microbial fermentation processes. For instance, Pseudomonas aeruginosa is known to produce phenazine compounds during its growth . The extraction and purification of these compounds from microbial cultures can be achieved through techniques like thin-layer chromatography and column chromatography .

Chemical Reactions Analysis

Types of Reactions: Sodium phenazine-1,6-bis(olate) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, and water are commonly used solvents in these reactions.

Major Products: The major products formed from these reactions include phenazine-1,6-dicarboxylic acid and other substituted phenazine derivatives .

Comparison with Similar Compounds

  • Phenazine-1-carboxylic acid
  • Phenazine-1,6-dicarboxylic acid
  • Pyocyanin

Uniqueness: Sodium phenazine-1,6-bis(olate) is unique due to its dual redox-active sites, which enhance its ability to participate in redox reactions. This makes it more effective in generating ROS compared to other phenazine derivatives .

Properties

Molecular Formula

C12H6N2Na2O2

Molecular Weight

256.17 g/mol

IUPAC Name

disodium;phenazine-1,6-diolate

InChI

InChI=1S/C12H8N2O2.2Na/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7;;/h1-6,15-16H;;/q;2*+1/p-2

InChI Key

KJORTKGSMZXZJV-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=C3C=CC=C(C3=N2)[O-].[Na+].[Na+]

Origin of Product

United States

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